molecular formula C11H12Cl2N2O4 B13450468 5-{[(Tert-butoxy)carbonyl]amino}-2,3-dichloropyridine-4-carboxylic acid

5-{[(Tert-butoxy)carbonyl]amino}-2,3-dichloropyridine-4-carboxylic acid

Cat. No.: B13450468
M. Wt: 307.13 g/mol
InChI Key: VMYXGGJCJKBPDE-UHFFFAOYSA-N
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Description

5-{[(Tert-butoxy)carbonyl]amino}-2,3-dichloropyridine-4-carboxylic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with two chlorine atoms on a pyridine ring and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-2,3-dichloropyridine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by chlorination and carboxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high-quality production at scale.

Chemical Reactions Analysis

Types of Reactions

5-{[(Tert-butoxy)carbonyl]amino}-2,3-dichloropyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, revealing the free amino group.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are commonly used.

    Coupling Reactions: Carbodiimides like EDC or DCC are used to activate the carboxylic acid group for coupling with amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while deprotection reactions yield the free amine.

Scientific Research Applications

5-{[(Tert-butoxy)carbonyl]amino}-2,3-dichloropyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-2,3-dichloropyridine-4-carboxylic acid involves its interactions with specific molecular targets. The Boc protecting group can be removed to reveal the free amino group, which can then interact with various biological molecules. The chlorine atoms on the pyridine ring can also participate in interactions with enzymes or receptors, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(Tert-butoxy)carbonyl]amino}-2-(carbamoylamino)pentanoic acid
  • 4-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid
  • 5-amino-2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid

Uniqueness

5-{[(Tert-butoxy)carbonyl]amino}-2,3-dichloropyridine-4-carboxylic acid is unique due to the presence of both Boc-protected amino and dichloropyridine moieties

Properties

Molecular Formula

C11H12Cl2N2O4

Molecular Weight

307.13 g/mol

IUPAC Name

2,3-dichloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid

InChI

InChI=1S/C11H12Cl2N2O4/c1-11(2,3)19-10(18)15-5-4-14-8(13)7(12)6(5)9(16)17/h4H,1-3H3,(H,15,18)(H,16,17)

InChI Key

VMYXGGJCJKBPDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C(=C1C(=O)O)Cl)Cl

Origin of Product

United States

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